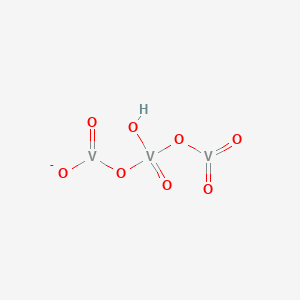

Trivanadate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le trivanadate est un composé contenant du vanadium dans ses états d'oxydation. Il se trouve souvent sous diverses formes, telles que le this compound de lithium (LiV₃O₈), qui a suscité un intérêt considérable en raison de ses propriétés électrochimiques remarquables.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les composés de trivanadate peuvent être synthétisés par différentes méthodes. Une approche courante est la méthode hydrothermale, où le pentoxyde de vanadium (V₂O₅) est réduit par du formamide dans des conditions hydrothermales . Une autre méthode implique l'utilisation de la déposition par aérosol, où la poudre de this compound de lithium broyée à billes est utilisée comme matière première pour la fabrication de films par consolidation par impact à température ambiante . De plus, la pyrolyse par pulvérisation a été utilisée pour déposer des couches minces de this compound de lithium sur des substrats en acier inoxydable .

Méthodes de production industrielle : Dans les milieux industriels, les composés de this compound sont souvent produits en utilisant des méthodes évolutives telles que la méthode de Pechini, qui implique la préparation de poudres par réaction à l'état solide . Cette méthode permet de produire des composés de this compound de haute pureté avec des tailles de particules et des morphologies contrôlées.

Analyse Des Réactions Chimiques

Types de réactions : Les composés de trivanadate subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, le this compound de lithium peut participer à des réactions de charge et de décharge réversibles dans les batteries lithium-ion . Ces réactions impliquent l'intercalation et la désintercalation d'ions lithium à l'intérieur de la structure du this compound.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions des composés de this compound comprennent le pentoxyde de vanadium, le formamide et le nitrate de lithium. Les conditions de ces réactions impliquent souvent des températures et des pressions élevées, en particulier dans la synthèse hydrothermale .

Principaux produits formés : Les principaux produits formés à partir des réactions des composés de this compound dépendent des conditions réactionnelles et des réactifs utilisés. Par exemple, la réduction du pentoxyde de vanadium par le formamide peut donner du this compound d'ammonium (NH₄)₂V₃O₈ .

Applications De Recherche Scientifique

Les composés de trivanadate ont une large gamme d'applications en recherche scientifique. En chimie, ils sont utilisés comme matériaux de cathode pour les batteries lithium rechargeables en raison de leur capacité théorique élevée et de leurs excellentes performances électrochimiques . En biologie, les composés de this compound ont été étudiés pour leur utilisation potentielle dans l'inhibition enzymatique et comme agents thérapeutiques . En médecine, ils sont explorés pour leurs propriétés anticancéreuses et leur capacité à moduler les voies de signalisation cellulaire . Dans l'industrie, les composés de this compound sont utilisés dans la production de supercondensateurs et d'autres dispositifs de stockage d'énergie .

Mécanisme d'action

Le mécanisme d'action des composés de this compound implique leur capacité à subir des réactions redox, ce qui leur permet de participer à divers processus électrochimiques. Dans les batteries lithium-ion, par exemple, le this compound de lithium agit comme un matériau de cathode, où les ions lithium sont intercalés et désintercalés pendant les cycles de charge et de décharge . Ce processus implique le transfert d'électrons et la formation de différents états d'oxydation du vanadium.

Mécanisme D'action

The mechanism of action of trivanadate compounds involves their ability to undergo redox reactions, which allows them to participate in various electrochemical processes. In lithium-ion batteries, for example, lithium this compound acts as a cathode material, where lithium ions are intercalated and deintercalated during charge and discharge cycles . This process involves the transfer of electrons and the formation of different oxidation states of vanadium.

Comparaison Avec Des Composés Similaires

Les composés de trivanadate peuvent être comparés à d'autres composés de vanadate, tels que l'hexavanadate d'ammonium (NH₄)₂V₆O₁₆ et le vanadate de sodium et de manganèse NaMn₂V₃O₁₀ . Bien que ces composés partagent des caractéristiques structurales similaires, les composés de this compound sont uniques dans leur capacité à adopter différents états d'oxydation et environnements, ce qui leur confère des propriétés électrochimiques et catalytiques remarquables. Cette unicité rend les composés de this compound particulièrement précieux dans des applications telles que le stockage d'énergie et la catalyse.

Composés similaires

- Hexavanadate d'ammonium (NH₄)₂V₆O₁₆

- Vanadate de sodium et de manganèse NaMn₂V₃O₁₀

- Vanadate d'ammonium (NH₄)₂V₄O₉

Propriétés

Formule moléculaire |

HO8V3- |

|---|---|

Poids moléculaire |

281.83 g/mol |

Nom IUPAC |

dioxovanadiooxy-hydroxy-(oxido(oxo)vanadio)oxy-oxovanadium |

InChI |

InChI=1S/H2O.7O.3V/h1H2;;;;;;;;;;/q;;;;;;;-1;;;+1/p-1 |

Clé InChI |

YEAGUQJQPBKCCU-UHFFFAOYSA-M |

SMILES canonique |

O[V](=O)(O[V](=O)[O-])O[V](=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)

![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)

![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)

![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)

![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)

![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)

![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)